![molecular formula C8H9N5O2 B8435055 7-[(Methoxycarbonyl)methyl]adenine](/img/structure/B8435055.png)
7-[(Methoxycarbonyl)methyl]adenine
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Overview
Description
7-[(Methoxycarbonyl)methyl]adenine is a modified adenine derivative featuring a methoxycarbonylmethyl (-CH₂CO₂Me) substituent at the 7-position of the purine ring. Adenine, a fundamental nitrogenous base in DNA and RNA, is chemically versatile, and its derivatives are widely studied for applications in medicinal chemistry and drug design. The methoxycarbonylmethyl group introduces steric and electronic effects that alter solubility, bioavailability, and interaction with biological targets compared to unmodified adenine.
Q & A
Q. How can researchers optimize the synthesis of 7-[(Methoxycarbonyl)methyl]adenine to improve yield and purity?
Methodological Answer:
To optimize synthesis, employ factorial design to systematically vary parameters such as reaction temperature, solvent polarity, and stoichiometric ratios of reactants. Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor intermediate formation and purity at each step. For purification, test gradient elution in column chromatography with silica gel or reversed-phase C18 columns, adjusting solvent polarity based on the compound’s solubility profile. Validate purity via 1H/13C NMR and UV-Vis spectroscopy, referencing spectral libraries for characteristic peaks of the methoxycarbonyl and adenine moieties .
Q. What spectroscopic and chromatographic techniques are most suitable for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy: Identify π→π* transitions of the adenine ring (260–280 nm) and n→π* transitions of the methoxycarbonyl group (200–220 nm). Compare absorbance ratios to assess structural integrity .
- NMR Spectroscopy: Use 1H NMR to resolve methylene protons adjacent to the methoxycarbonyl group (δ 3.5–4.0 ppm) and adenine aromatic protons (δ 7.8–8.5 ppm). 13C NMR can confirm carbonyl (δ 165–175 ppm) and quaternary carbons in the adenine ring .
- HPLC-MS: Employ reverse-phase chromatography with a mobile phase of acetonitrile/water (0.1% formic acid) for separation, and ESI-MS in positive ion mode to detect [M+H]+ .
Q. How can researchers resolve contradictions between computational predictions and experimental data for the compound’s reactivity?
Methodological Answer:
- Re-examine Computational Parameters: Verify density functional theory (DFT) settings (e.g., basis sets, solvation models) to ensure alignment with experimental conditions (pH, solvent) .
- Iterative Validation: Perform kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates under controlled conditions. Compare with simulated energy barriers from DFT .
- Cross-Validation: Use multiple spectroscopic techniques (e.g., FTIR for carbonyl reactivity, X-ray crystallography for structural confirmation) to validate computational outputs .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation products via LC-MS .
- Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at standard conditions (25°C) from high-temperature data. Identify hydrolytic degradation pathways (e.g., ester cleavage) using 1H NMR .
Q. How can in silico modeling be integrated with high-throughput screening to elucidate biological targets?
Methodological Answer:
- Virtual Screening: Dock the compound into protein databases (e.g., PDB) using AutoDock Vina. Prioritize targets with high binding affinity to the adenine-binding pocket (e.g., kinases, ATPases) .
- High-Throughput Assays: Test prioritized targets in fluorescence polarization (FP) assays for adenosine receptor binding or enzyme inhibition (e.g., luciferase-based ATP competition assays). Validate hits with isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What experimental approaches are recommended to analyze the compound’s electronic properties for material science applications?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure redox potentials in aprotic solvents (e.g., DMF) to assess electron-withdrawing effects of the methoxycarbonyl group. Compare with adenine derivatives lacking the substituent .
- DFT Calculations: Map HOMO-LUMO distributions to predict charge-transfer behavior in organic electronics. Validate with UV-Vis-NIR spectroscopy for absorption edge analysis .
Q. How do structural modifications at the methoxycarbonyl group affect ligand-receptor interactions?
Methodological Answer:
- SAR Studies: Synthesize analogs with varying alkyl/aryl groups replacing methoxy. Test binding affinity via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes over 100 ns to analyze hydrogen bonding, hydrophobic contacts, and conformational stability. Compare free-energy binding scores (MM-PBSA) across analogs .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural and functional differences between 7-[(Methoxycarbonyl)methyl]adenine and related compounds:
Key Observations:
- In contrast, 7-methylxanthine’s methyl group increases its solubility in organic solvents, influencing its pharmacokinetics .
- Biological Activity: While coumarin derivatives (e.g., 7-amino-4-methylcoumarin) are used as fluorescent tags, methoxycarbonyl-containing antibiotics like Ceftobiprole Medocaril demonstrate the role of ester groups in prodrug activation .
Preparation Methods
Regioselective Alkylation of Adenine
Adenine’s nitrogen atoms (N1, N3, N7, N9) exhibit varying nucleophilicities, with N9 typically dominating alkylation reactions. However, strategic modifications to reaction conditions can shift selectivity toward N7.
Direct Alkylation with Methyl Bromoacetate
Reagents and Conditions :
-
Base : Sodium hydride (NaH) or potassium tert-butoxide in dimethylformamide (DMF).
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Alkylating Agent : Methyl bromoacetate (BrCH2CO2Me).
-
Temperature : 0°C to room temperature, with slow reagent addition .
Mechanistic Insights :
Deprotonation of adenine by a strong base generates a reactive adenide ion. The carbonyl group of methyl bromoacetate participates in hydrogen bonding with adenine’s 6-amino group, directing electrophilic attack to N7 . This interaction, observed in similar systems, enhances N7 selectivity over N9 .
Yield and By-Products :
-
Primary Product : 7-[(Methoxycarbonyl)methyl]adenine.
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By-Products : N9- and N3-substituted isomers, minimized via controlled reagent addition and low temperatures .
-
Typical Yield : 30–45% after chromatography (silica gel, ethyl acetate/chloroform gradient) .
Solvent and Base Effects on Regioselectivity
Polar aprotic solvents (e.g., DMF, DMSO) stabilize ionic intermediates, favoring N7 alkylation. A study comparing solvents demonstrated that DMF increases N7:N9 alkylation ratios by 2.5-fold compared to tetrahydrofuran (THF) .
Optimized Protocol :
-
Dissolve adenine (1.0 equiv) in anhydrous DMF under argon.
-
Add NaH (1.2 equiv) at 0°C, stir for 30 minutes.
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Introduce methyl bromoacetate (1.5 equiv) dropwise over 1 hour.
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Warm to room temperature, stir for 12 hours.
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Quench with ice-water, extract with chloroform, and purify via flash chromatography .
Key Data :
Parameter | Value |
---|---|
Reaction Time | 12–18 hours |
Isolated Yield | 38% |
Purity (HPLC) | >95% |
Alternative Approaches: Pre-Functionalized Intermediates
Synthesis via 7-Methyladenine Intermediate
Step 1 : Synthesis of 7-Methyladenine
-
Methylate adenine using methyl iodide in DMF at 150°C, yielding 3,7-dimethyladeninium iodide as a major product .
Step 2 : Oxidation and Esterification
-
Oxidize the 7-methyl group to carboxylic acid using KMnO4 in acidic conditions.
-
Esterify with methanol under Fischer conditions (HCl catalyst) to obtain this compound.
Challenges :
Comparative Analysis of Methods
Method | Advantages | Disadvantages |
---|---|---|
Direct Alkylation | Single-step, moderate yield | Competing N9 alkylation |
Pre-Functionalized | Avoids regioselectivity issues | Multi-step, low overall yield |
Spectroscopic Characterization
1H NMR (DMSO-d6) :
Properties
Molecular Formula |
C8H9N5O2 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 2-(6-aminopurin-7-yl)acetate |
InChI |
InChI=1S/C8H9N5O2/c1-15-5(14)2-13-4-12-8-6(13)7(9)10-3-11-8/h3-4H,2H2,1H3,(H2,9,10,11) |
InChI Key |
UPXBUCAQRVJWSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC2=NC=NC(=C21)N |
Origin of Product |
United States |
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